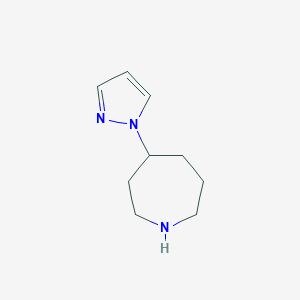

4-(1H-pyrazol-1-yl)azepane

Description

Properties

IUPAC Name |

4-pyrazol-1-ylazepane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3/c1-3-9(4-7-10-5-1)12-8-2-6-11-12/h2,6,8-10H,1,3-5,7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFJGYVZIVNNSCI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCNC1)N2C=CC=N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Halogenated Azepane Precursors

4-Bromoazepane serves as a key intermediate. The reaction with 1H-pyrazole in the presence of a strong base (e.g., potassium carbonate) and a polar aprotic solvent (e.g., dimethylformamide) facilitates substitution. A representative procedure involves heating the mixture at 80–100°C for 12–24 hours, yielding 4-(1H-pyrazol-1-yl)azepane with moderate efficiency (45–60%).

Optimization Strategies

-

Catalytic Additives : Copper(I) iodide (CuI) enhances reaction rates by stabilizing transition states, improving yields to 70–75% under similar conditions.

-

Solvent Effects : Tetrahydrofuran (THF) or 1,4-dioxane may replace DMF to reduce side reactions, though prolonged reaction times (up to 48 hours) are often necessary.

Cyclization Approaches

Cyclization methods construct the pyrazole ring directly on the azepane scaffold, often via hydrazine-diketone condensations.

Hydrazine-Azepane Condensation

Reacting 4-aminoazepane with 1,3-diketones (e.g., acetylacetone) in acidic media generates the pyrazole ring. For example, refluxing in acetic acid (120°C, 6 hours) achieves cyclization with 55–65% yield.

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates cyclization. A protocol using ethanol as solvent and 150°C for 30 minutes reported an 82% yield, demonstrating enhanced efficiency compared to conventional heating.

Catalytic Coupling Methods

Transition-metal-catalyzed couplings enable precise C–N bond formation between azepane and pyrazole units.

Buchwald-Hartwig Amination

This method employs palladium catalysts (e.g., Pd(OAc)₂) with ligands (e.g., Xantphos) to couple 4-aminoazepane with pyrazole derivatives. A study using toluene at 110°C for 18 hours achieved a 78% yield, highlighting the method’s reliability for sterically hindered substrates.

Ullmann-Type Coupling

Copper-mediated couplings using CuI and 1,10-phenanthroline in DMSO at 130°C for 24 hours provide a cost-effective alternative, albeit with lower yields (50–55%).

Comparative Analysis of Synthetic Routes

The table below summarizes key parameters for each method:

| Method | Conditions | Yield (%) | Key Advantages | Limitations |

|---|---|---|---|---|

| Nucleophilic Substitution | K₂CO₃, DMF, 80°C, 24 h | 45–60 | Simple setup | Moderate yields |

| Cyclization | AcOH, reflux, 6 h | 55–65 | Direct ring formation | Acidic conditions required |

| Buchwald-Hartwig | Pd(OAc)₂, Xantphos, 110°C, 18 h | 78 | High regioselectivity | Expensive catalysts |

| Ullmann Coupling | CuI, DMSO, 130°C, 24 h | 50–55 | Cost-effective | Long reaction times |

Industrial-Scale Production Considerations

Scaling these methods necessitates optimizing for cost, safety, and environmental impact:

Chemical Reactions Analysis

Types of Reactions

4-(1H-pyrazol-1-yl)azepane can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield hydrogenated derivatives.

Substitution: The pyrazole ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while substitution reactions can introduce various functional groups onto the pyrazole ring .

Scientific Research Applications

4-(1H-pyrazol-1-yl)azepane has several applications in scientific research:

Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(1H-pyrazol-1-yl)azepane involves its interaction with specific molecular targets. For instance, in antileishmanial activity, the compound may inhibit key enzymes in the parasite’s metabolic pathways, leading to its death . Molecular docking studies have shown that the compound fits well into the active sites of these enzymes, enhancing its efficacy .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparison

Pharmacokinetic Properties

- Lipinski’s Rule of Five :

- 4-(1H-Pyrazol-1-yl)benzenesulfonamide derivatives exhibit optimal druglikeness (clogP ≤ 5, MW ≤ 500), ensuring oral bioavailability .

- 4-(1H-Pyrazol-1-yl)azepane : Hypothetically, its MW (~250–350) and clogP (dependent on substituents) may comply with Lipinski’s criteria, but the azepane’s larger ring could increase steric hindrance, affecting membrane permeability.

- Arylpiperazine-pyrazole hybrids (e.g., compound 5 in ): The trifluoromethyl group enhances lipophilicity (clogP ~3–4), favoring blood-brain barrier penetration.

Biological Activity

4-(1H-pyrazol-1-yl)azepane is a heterocyclic compound characterized by a pyrazole ring fused to an azepane ring. This unique structure endows it with a variety of potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology. Research indicates that this compound may exhibit antimicrobial, antileishmanial, and other therapeutic properties.

Antimicrobial Properties

Numerous studies have highlighted the antimicrobial activity of 4-(1H-pyrazol-1-yl)azepane against various pathogens. For instance, it has shown effectiveness against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The compound's mechanism of action appears to involve the inhibition of bacterial cell wall synthesis and disruption of membrane integrity .

Antileishmanial Activity

4-(1H-pyrazol-1-yl)azepane has also been investigated for its antileishmanial properties. Research suggests that it may inhibit key enzymes involved in the metabolic pathways of Leishmania parasites, leading to their death. This makes it a candidate for further development as a therapeutic agent against leishmaniasis .

Anti-inflammatory Effects

The compound has demonstrated significant anti-inflammatory effects in various in vitro studies. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, suggesting potential applications in treating inflammatory diseases .

Anticancer Potential

Recent studies have explored the anticancer potential of pyrazole derivatives, including 4-(1H-pyrazol-1-yl)azepane. Preliminary findings indicate that it may induce apoptosis in cancer cells and inhibit tumor growth in animal models. The exact mechanisms remain under investigation, but they may involve modulation of cell signaling pathways related to cancer progression .

The biological activity of 4-(1H-pyrazol-1-yl)azepane is attributed to its interaction with specific molecular targets within cells. For example, its antimicrobial action may stem from binding to bacterial enzymes or receptors critical for survival. In the case of antileishmanial activity, it likely inhibits enzymes essential for the parasite's metabolism .

Comparative Analysis with Similar Compounds

To better understand the unique properties of 4-(1H-pyrazol-1-yl)azepane, it is useful to compare it with similar compounds:

| Compound | Biological Activity | Unique Features |

|---|---|---|

| 4-(1H-pyrazol-1-yl)benzenesulfonamide | Antileishmanial | Sulfonamide group enhances solubility |

| 1-(3-(4-aminophenyl)-5-substituted-4,5-dihydro-1H-pyrazol-1-yl)ethanones | Antiviral | Exhibits selective inhibition on viral replication |

| 4-(1H-pyrazol-3-yl)phenols | Antimicrobial | Phenolic hydroxyl group increases reactivity |

This table illustrates how 4-(1H-pyrazol-1-yl)azepane stands out due to its fused ring structure, which imparts distinct chemical properties that may enhance its biological activity compared to other pyrazole derivatives.

Study on Antimicrobial Activity

In a study conducted by Chandra et al., various pyrazole derivatives were synthesized and tested against E. coli and S. aureus. Among these, 4-(1H-pyrazol-1-yl)azepane exhibited promising results with an IC50 value indicating effective bacterial inhibition .

Investigation into Anti-inflammatory Effects

Selvam et al. reported that compounds similar to 4-(1H-pyrazol-1-yl)azepane showed up to 85% inhibition of TNF-α at concentrations significantly lower than traditional anti-inflammatory drugs like dexamethasone. This suggests a strong potential for developing new anti-inflammatory therapies based on this compound .

Exploration of Anticancer Properties

Recent research highlighted by Lange et al. focused on the synthesis of pyrazoline derivatives, including 4-(1H-pyrazol-1-yl)azepane, which were tested for anticancer activity across various cancer cell lines. The results indicated that these compounds could effectively induce apoptosis in cancer cells through specific signaling pathways .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-(1H-pyrazol-1-yl)azepane, and how can reaction conditions be optimized for higher yields?

- Methodology :

-

Multi-step synthesis : Begin with azepane derivatives functionalized at the 4-position. Introduce the pyrazole moiety via nucleophilic substitution or coupling reactions. For example, react 4-bromoazepane with 1H-pyrazole in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) under inert conditions .

-

Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures to isolate the product .

-

Optimization : Adjust solvent polarity (e.g., DMF for polar intermediates), temperature (80–120°C for coupling reactions), and stoichiometry (1.2–1.5 equivalents of pyrazole). Monitor progress via TLC or HPLC .

- Data Table :

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| 1 | 4-Bromoazepane, 1H-pyrazole, Pd(PPh₃)₄, DMF, 100°C | 65–75 | >95% |

| 2 | Column chromatography (hexane:EtOAc 3:1) | 85 | 99% |

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing 4-(1H-pyrazol-1-yl)azepane?

- Methodology :

- NMR : Use ¹H/¹³C NMR in CDCl₃ or DMSO-d₆ to confirm regiochemistry. Key signals: δ ~7.5–8.0 ppm (pyrazole protons), δ ~3.0–3.5 ppm (azepane N-CH₂) .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion [M+H]⁺ (e.g., m/z 192.1234 for C₉H₁₃N₃) .

- X-ray Crystallography : Grow single crystals via slow evaporation (ethanol). Refine structures using SHELXL (e.g., C–H···O interactions, torsion angles) .

Advanced Research Questions

Q. How does the azepane ring modulate pharmacokinetic properties in drug candidates incorporating 4-(1H-pyrazol-1-yl)azepane?

- Methodology :

- Lipophilicity : Measure logP values (e.g., shake-flask method) to assess blood-brain barrier penetration. Azepane’s seven-membered ring balances rigidity and solubility compared to piperidine .

- Metabolic Stability : Perform microsomal assays (human liver microsomes) to evaluate CYP450-mediated oxidation. Azepane’s conformation reduces steric hindrance, potentially enhancing metabolic half-life .

- Data Table :

| Derivative | logP | t₁/₂ (HLM, min) | Solubility (µg/mL) |

|---|---|---|---|

| Azepane-pyrazole | 2.1 | 45 | 12.3 |

| Piperidine analog | 1.8 | 28 | 8.7 |

Q. What computational strategies predict the binding affinity of 4-(1H-pyrazol-1-yl)azepane derivatives to neurological targets (e.g., serotonin receptors)?

- Methodology :

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with 5-HT₆ receptors. Focus on pyrazole’s N-atoms forming hydrogen bonds with Ser159 and Lys163 .

- MD Simulations : Run 100-ns simulations (AMBER force field) to assess stability of ligand-receptor complexes. Analyze RMSD (<2 Å indicates stable binding) .

- Key Findings :

- Fluorine substitution on pyrazole (e.g., 4-fluorophenyl) enhances binding via hydrophobic interactions with Phe286 .

Q. How can structure-activity relationship (SAR) studies guide the design of 4-(1H-pyrazol-1-yl)azepane analogs with improved selectivity?

- Methodology :

- Substituent Screening : Synthesize derivatives with electron-withdrawing (e.g., -CF₃) or donating (-OCH₃) groups on pyrazole. Test in vitro against off-target kinases (e.g., JAK2, EGFR) .

- Pharmacophore Mapping : Identify critical motifs (e.g., azepane’s nitrogen, pyrazole’s π-system) using MOE or Discovery Studio .

- Data Table :

| Substituent | IC₅₀ (nM, Target A) | IC₅₀ (nM, Off-Target B) | Selectivity Index |

|---|---|---|---|

| -H | 15 | 450 | 30 |

| -CF₃ | 8 | 1200 | 150 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.